2-(5-Oxaspiro[2.4]heptan-6-yl)acetic acid
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Overview
Description
2-(5-Oxaspiro[2.4]heptan-6-yl)acetic acid is a unique organic compound characterized by its spirocyclic structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Oxaspiro[2.4]heptan-6-yl)acetic acid typically involves the cyclization of intermediate compounds. One common method starts with [3-(hydroxymethyl)oxetan-3-yl]acetonitrile, which reacts with hydrogen bromide to form an intermediate product. This intermediate is then cyclized using zinc to produce 5-oxaspiro[2.4]heptan-6-one, which can be further modified to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow chemistry and automated synthesis may also be employed to scale up production.
Chemical Reactions Analysis
Types of Reactions
2-(5-Oxaspiro[2.4]heptan-6-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s reactivity or stability.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
2-(5-Oxaspiro[2.4]heptan-6-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may serve as a precursor for biologically active compounds, including potential pharmaceuticals.
Medicine: Its unique structure makes it a candidate for drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 2-(5-Oxaspiro[2.4]heptan-6-yl)acetic acid involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed that the compound can modulate enzymatic activity or receptor binding, leading to various biological effects. Further research is needed to elucidate the precise mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
5-Oxaspiro[2.4]heptan-6-one: An intermediate in the synthesis of 2-(5-Oxaspiro[2.4]heptan-6-yl)acetic acid.
Spirocyclic compounds: Other spirocyclic compounds with similar structures but different functional groups.
Uniqueness
This compound is unique due to its specific spirocyclic structure and the presence of an acetic acid moiety. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
2-(5-oxaspiro[2.4]heptan-6-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c9-7(10)3-6-4-8(1-2-8)5-11-6/h6H,1-5H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMEMKVLGQSPSEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CC(OC2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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